molecular formula C18H18BrN5O B2626578 2-(4-bromophenyl)-N-(4-butylphenyl)-2H-tetrazole-5-carboxamide CAS No. 1396845-47-8

2-(4-bromophenyl)-N-(4-butylphenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2626578
CAS RN: 1396845-47-8
M. Wt: 400.28
InChI Key: HBRKWRYPLMEDOP-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(4-butylphenyl)-2H-tetrazole-5-carboxamide, also known as BPTC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of tetrazole derivatives, including compounds similar to 2-(4-bromophenyl)-N-(4-butylphenyl)-2H-tetrazole-5-carboxamide. These efforts involve complex synthetic pathways that often include steps like condensation reactions, ring closures, and nucleophilic substitutions. For example, the synthesis of tetrazole-thiophene carboxamides involves multiple steps, starting from basic reagents and progressing through intermediates like amino thiophene carboxamides to the final compounds. These processes are meticulously optimized to improve yields and obtain products with desired properties (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological Activities

A significant area of interest is the investigation of the biological activities of tetrazole derivatives. These compounds have been evaluated for their potential antibacterial activities against clinically isolated drug-resistant strains. For instance, N-(4-bromophenyl)furan-2-carboxamide derivatives demonstrated effective antibacterial properties, particularly against NDM-positive bacteria A. baumannii, suggesting their potential as novel antibacterial agents (Siddiqa et al., 2022).

Anticancer Potential

The exploration of anticancer activities is another critical area of research. Nitrogen heterocycles containing the N-(p-bromophenyl) carboxamide moiety have been synthesized and evaluated for their anticancer activity. For example, derivatives like N-(4-bromophenyl)-5-thioxo-1,3,4-oxadiazole-2-carboxamide have shown potent cytotoxic activities against cancer cell lines, indicating their potential as antitumor agents (Bakare, 2021).

Corrosion Inhibition

The application of tetrazole derivatives in corrosion inhibition has also been studied. Compounds like 5-phenyltetrazole and its bromophenyl derivatives have shown remarkable efficiency in inhibiting copper corrosion in acidic media. These studies not only contribute to understanding the mechanism of corrosion inhibition but also highlight the practical applications of tetrazole derivatives in protecting metals from corrosion (Tan et al., 2019).

properties

IUPAC Name

2-(4-bromophenyl)-N-(4-butylphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O/c1-2-3-4-13-5-9-15(10-6-13)20-18(25)17-21-23-24(22-17)16-11-7-14(19)8-12-16/h5-12H,2-4H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRKWRYPLMEDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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